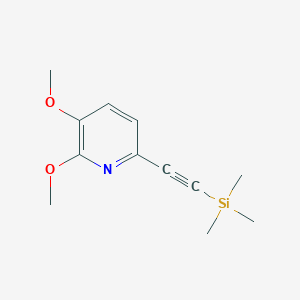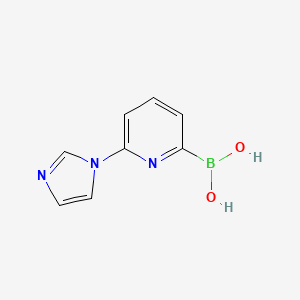
(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid
Übersicht
Beschreibung
“(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C8H8BN3O2 and a molecular weight of 188.98 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Molecular Structure Analysis
The molecular structure of “(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid” includes an imidazole ring attached to a pyridine ring via a boronic acid group . The InChI code for this compound is 1S/C8H8BN3O2/c13-9(14)6-1-2-7(12-5-6)8-10-3-4-11-8/h1-5,13-14H,(H,10,11) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Ligand Applications
Suzuki Coupling Method : Compounds including 6-(pyrrol-2-yl)-2,2‘-bipyridine and others were synthesized using an in situ generated boronic acid for the Suzuki coupling, showcasing its utility in forming complex molecular structures (Böttger et al., 2012).
Functionalization of Pyridine : The functionalization of pyridine via palladium-catalyzed Suzuki–Miyaura carbon–carbon cross-coupling reaction demonstrates another application in organic synthesis (Zinad et al., 2018).
Catalyst in Organic Reactions
Suzuki–Miyaura Borylation Reaction : This compound is used in palladium-catalyzed Suzuki–Miyaura borylation reactions, crucial in preparing various active agents in pharmaceuticals (Sanghavi et al., 2022).
Microwave-Assisted Synthesis : A method for synthesizing polysubstituted imidazo[1,2-a]pyridine derivatives uses boronic acids in a microwave-assisted process, indicating its role in facilitating efficient synthesis techniques (Koubachi et al., 2007).
Formation of Complex Molecules
Synthesis of Complex Ligands : The synthesis of compounds like 2,4,6-Tris(1H-imidazo[4,5-c]pyridin-2-yl)pyridine underlines the role of boronic acid derivatives in constructing intricate molecular structures (Chen Zi-yun, 2008).
Fabrication of Luminescent Metal Complexes : Boronic acid derivatives are used in the fabrication of luminescent transition metal complexes, showcasing their potential in materials science and optoelectronics (Zhang et al., 2018).
Biochemical Research
- Photophysical Investigation in Liposome Models : The imidazo[1,5-a]pyridine scaffold, including boronic acid derivatives, has been investigated for its photophysical properties, indicating its potential use in biochemical and cellular studies (Renno et al., 2022).
Zukünftige Richtungen
Imidazole derivatives, including “(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid”, have potential for further exploration due to their broad range of chemical and biological properties . They could be investigated for their potential in the development of new drugs for various therapeutic applications .
Eigenschaften
IUPAC Name |
(6-imidazol-1-ylpyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBMUGGBWXYEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N2C=CN=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671283 | |
| Record name | [6-(1H-Imidazol-1-yl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid | |
CAS RN |
1163707-69-4 | |
| Record name | [6-(1H-Imidazol-1-yl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



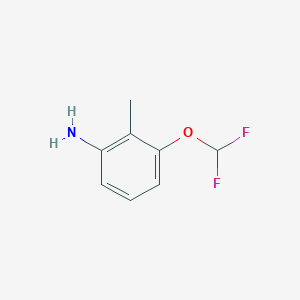
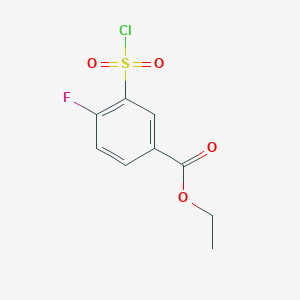
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B1452690.png)
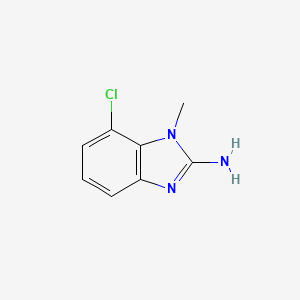
![1'-Methylspiro[chroman-2,4'-piperidin]-4-amine hydrochloride](/img/structure/B1452694.png)
![[2-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1452696.png)
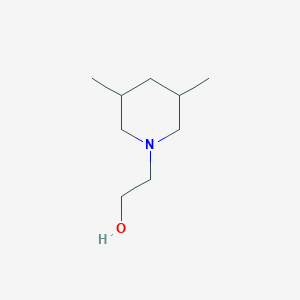


![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1452701.png)
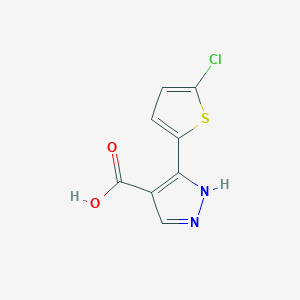
![2-[4-(Cyclohexylamino)phenyl]acetonitrile](/img/structure/B1452705.png)

